
8-Fluoro-2,7-dimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,7-dimethylquinolin-5-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability, making fluorinated quinolines valuable in drug development and other scientific research fields .
Preparation Methods
The synthesis of 8-Fluoro-2,7-dimethylquinolin-5-amine typically involves several steps, including cyclization and fluorination reactions. One common method involves the cyclization of appropriate precursors followed by the introduction of the fluorine atom. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
8-Fluoro-2,7-dimethylquinolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
8-Fluoro-2,7-dimethylquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antibacterial, antiviral, and antineoplastic agents.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,7-dimethylquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-Fluoro-2,7-dimethylquinolin-5-amine include other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a fluorinated quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
8-fluoro-2,7-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-5-9(13)8-4-3-7(2)14-11(8)10(6)12/h3-5H,13H2,1-2H3 |
InChI Key |
XODOSKGRUMKYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2C=C1)N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



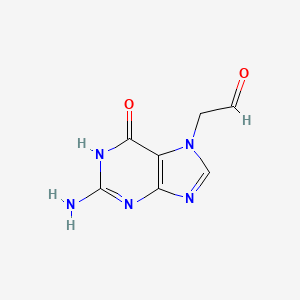
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

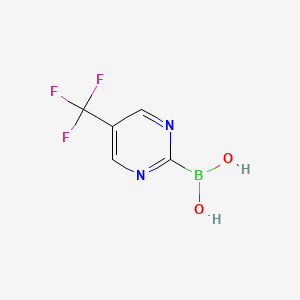
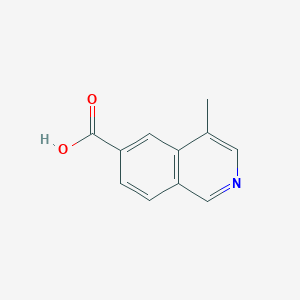
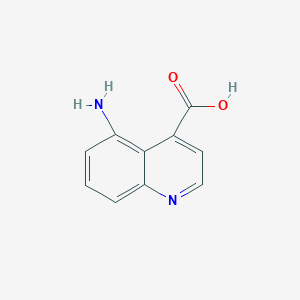
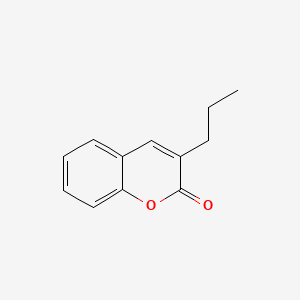
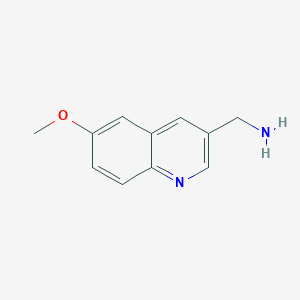
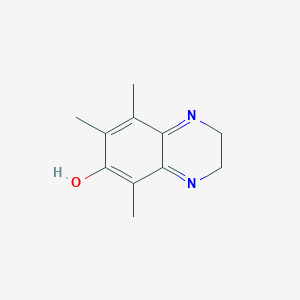
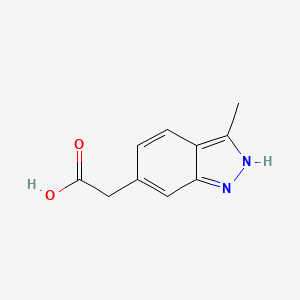
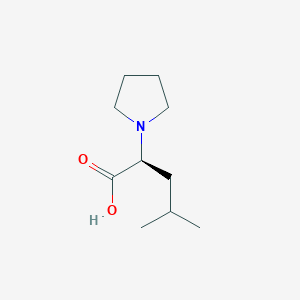

![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
